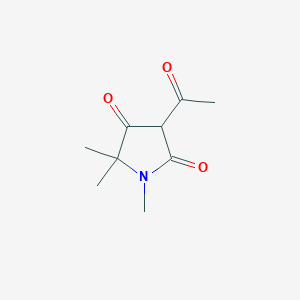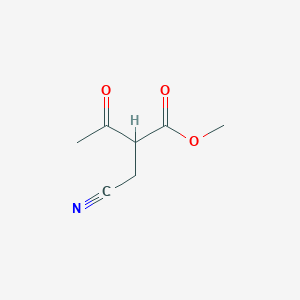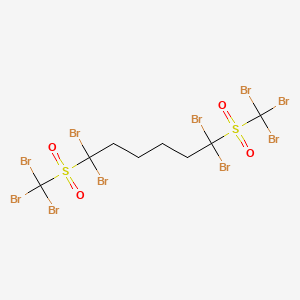![molecular formula C22H25N5S B14285501 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 164523-35-7](/img/structure/B14285501.png)
3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that incorporates multiple functional groups, including benzimidazole, piperazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Formation of Piperazine Moiety: Piperazine derivatives are often synthesized by reacting ethylenediamine with dihaloalkanes.
Formation of Benzothiazole Moiety: Benzothiazole can be synthesized by cyclization of 2-aminothiophenol with carboxylic acids.
Coupling Reactions: The final compound is obtained by coupling the benzimidazole, piperazine, and benzothiazole moieties under specific conditions, such as using tert-butyl alcohol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine share the piperazine ring and are used in various therapeutic applications.
Benzothiazole Derivatives: Compounds like riluzole and pramipexole share the benzothiazole moiety and are used in neurological treatments.
Uniqueness
3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole is unique due to its combination of three distinct pharmacophores, which may confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
CAS No. |
164523-35-7 |
|---|---|
Molecular Formula |
C22H25N5S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[4-[4-(benzimidazol-1-yl)butyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C22H25N5S/c1-4-10-21-18(7-1)22(24-28-21)26-15-13-25(14-16-26)11-5-6-12-27-17-23-19-8-2-3-9-20(19)27/h1-4,7-10,17H,5-6,11-16H2 |
InChI Key |
AQBFHDHZHQPHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C=NC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






dimethylsilane](/img/structure/B14285437.png)






![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)

![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
